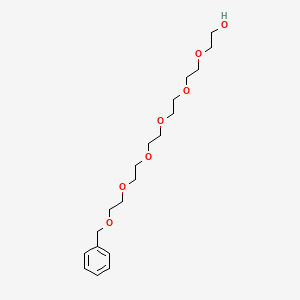

Hexaethylene Glycol Monobenzyl Ether

Overview

Description

Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7 and a molecular weight of 372.46 . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The product is clear colorless to light yellow in appearance .

Synthesis Analysis

Hexaethylene Glycol Monobenzyl Ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The exact synthesis process is proprietary and not publicly available.

Molecular Structure Analysis

The IUPAC name for Hexaethylene Glycol Monobenzyl Ether is 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol . The InChI Key is VVBQKDDPSXBMMZ-UHFFFAOYSA-N . The SMILES string is OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .

Physical And Chemical Properties Analysis

Hexaethylene Glycol Monobenzyl Ether is a liquid at 20°C . It has a refractive index of 1.49 . The compound is colorless to light yellow and clear in appearance .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Hexaethylene glycol monobenzyl ether and its derivatives are explored in the field of catalysis and chemical synthesis. For instance, Kubota et al. (2014) demonstrated its use in the selective preparation of monobenzyl glyceryl ethers, highlighting its potential as a commodity chemical with special functions. This research underlines the importance of hexaethylene glycol derivatives in chemical synthesis, especially in the presence of zeolite catalysts (Kubota et al., 2014).

2. Polymer Science

In the domain of polymer science, hexaethylene glycol monobenzyl ether plays a significant role. Schoemer and Frey (2012) reported its use in the creation of hydrophilic, functional poly(propylene oxide) copolymers. These copolymers have applications in areas ranging from biomedical to industrial use due to their unique structural and functional properties (Schoemer & Frey, 2012).

3. Surfactant Research

A comparative study by Stålgren, Eriksson, and Boschkova (2002) on surfactant adsorption used hexaethylene glycol mono-n-tetradecyl ether as a subject to understand the nature of surfactant layers on different surfaces. This research provides valuable insights into the interactions of non-ionic surfactants like hexaethylene glycol derivatives with various substrates, which is crucial for applications in detergents, emulsifiers, and other industrial processes (Stålgren, Eriksson, & Boschkova, 2002).

4. Energy Storage and Battery Applications

Hexaethylene glycol-based polymers are also being investigated for their thermal properties and potential use in energy storage systems, such as lithium-ion batteries. Blázquez-Blázquez et al. (2004) explored the thermal and conductivity properties of poly(ethylene glycol)-based cyclopolymers for their application in thin films in lithium-ion batteries. This study highlights the potential of these compounds in improving energy storage technologies (Blázquez-Blázquez et al., 2004).

5. Luminescence and Photophysical Studies

Research on chloroplatinum(II) complexes of hexaethylene glycol methyl ether by Liang et al. (2014) revealed that these complexes exhibit remarkable luminescence enhancement in water when triggered by specific salts. Such studies are essential for understanding the photophysical properties of these compounds, which have implications in areas such as light-emitting devices and sensors (Liang et al., 2014).

Safety And Hazards

Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Relevant Papers

One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457434 | |

| Record name | Hexaethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaethylene Glycol Monobenzyl Ether | |

CAS RN |

24342-68-5 | |

| Record name | Hexaethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

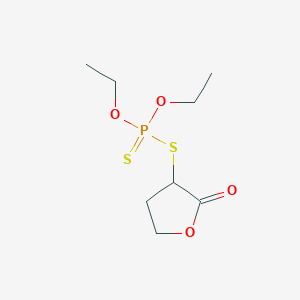

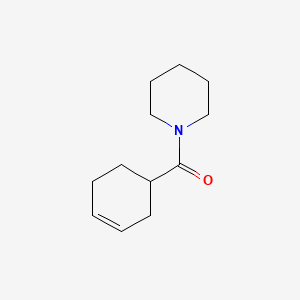

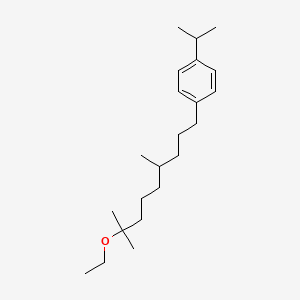

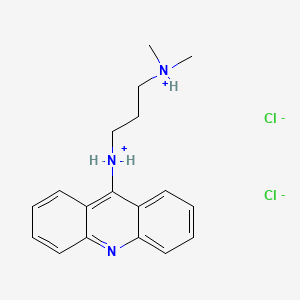

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.